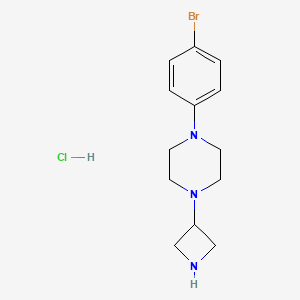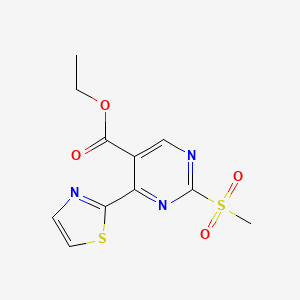
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a thiazole ring and a pyrimidine ring These rings are known for their significant biological activities and are often found in various pharmaceutical and agrochemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to active sites of enzymes or receptors, inhibiting their activity. The sulfonyl group can enhance the binding affinity through hydrogen bonding and electrostatic interactions. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate: Unique due to its specific substitution pattern and combination of functional groups.
2-Methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine: Lacks the ester group, which may affect its reactivity and biological activity.
Ethyl 4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate: Lacks the sulfonyl group, which may reduce its binding affinity and potency.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and ester groups, which enhance its chemical reactivity and potential biological activities. The specific substitution pattern on the thiazole and pyrimidine rings also contributes to its distinct properties and applications.
Properties
CAS No. |
188937-17-9 |
|---|---|
Molecular Formula |
C11H11N3O4S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H11N3O4S2/c1-3-18-10(15)7-6-13-11(20(2,16)17)14-8(7)9-12-4-5-19-9/h4-6H,3H2,1-2H3 |
InChI Key |
OGQFGPIMGPURTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=NC=CS2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)

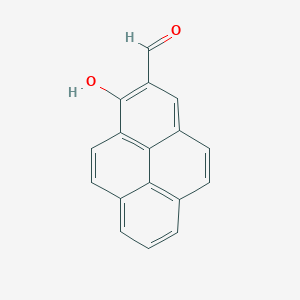
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
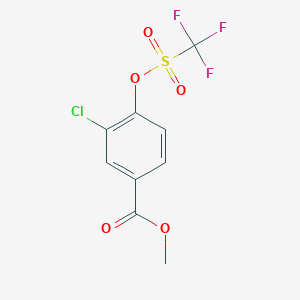

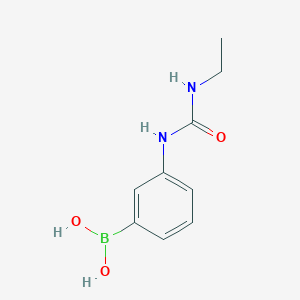
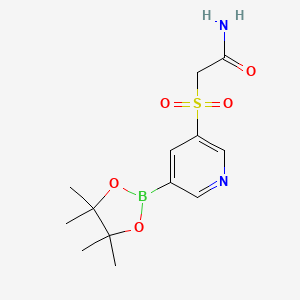
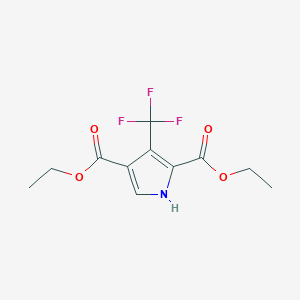


![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
